XLogP3-AA Lipophilicity: Ethoxy vs Bromo Analog
The target compound exhibits an XLogP3-AA value of 2.6 [1], while the 2-bromophenyl analog (CAS 2320954-82-1) has an XLogP3-AA of 2.9 [2]. The 0.3-unit difference indicates lower lipophilicity for the ethoxy derivative, potentially correlating with improved aqueous solubility and reduced non-specific binding in biological assays.
| Evidence Dimension | XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2.9 (2-bromophenyl analog, CAS 2320954-82-1) |
| Quantified Difference | Δ = -0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can improve pharmacokinetic properties and reduce off-target effects, making the ethoxy compound a preferred choice for lead optimization in medicinal chemistry.
- [1] PubChem CID 132451483, 3-(2-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one, accessed April 2026. View Source
- [2] PubChem CID 131703919, 3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one, accessed April 2026. View Source
